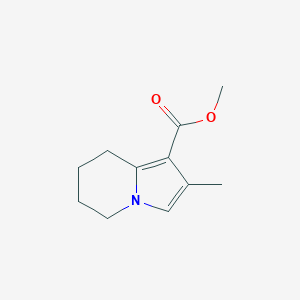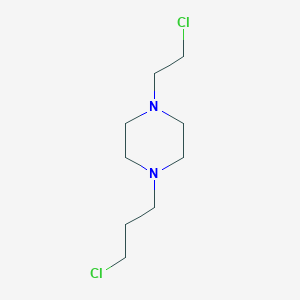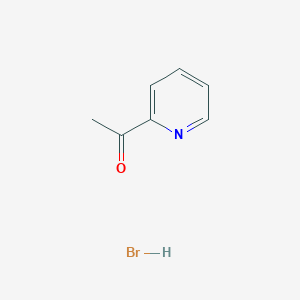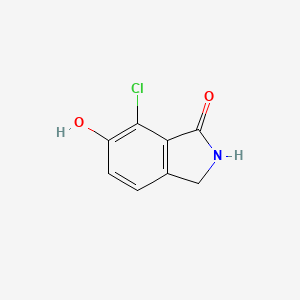![molecular formula C13H11NO2 B3346039 Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- CAS No. 113707-91-8](/img/structure/B3346039.png)
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl-
Übersicht
Beschreibung
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- is a heterocyclic compound that features a fused pyrano and indole ring system
Vorbereitungsmethoden
The synthesis of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be achieved through several synthetic routes. One common method involves the trifluoroethanol-mediated ring-opening cyclization of 4-(2-oxiranylmethoxy)indoles. This reaction proceeds in a diastereoselective and 6-endo fashion to generate the desired pyrano[2,3-e]indol-3-ols in high yields . The reaction conditions typically require the presence of a π-activating aryl substituent on the reacting epoxide carbon atom.
Analyse Chemischer Reaktionen
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- undergoes various chemical reactions, including:
Diels–Alder Reactions: This compound can participate in Diels–Alder reactions with alkynes, leading to the formation of carbazole derivatives
Cyclization Reactions: The compound can also undergo cyclization reactions, such as the Pictet–Spengler cyclization, where an iminium ion acts as a transient directing group.
Common reagents used in these reactions include dimethyl acetylenedicarboxylate for Diels–Alder reactions and various cyclizing agents for cyclization reactions. The major products formed from these reactions are typically carbazole derivatives and other fused ring systems.
Wissenschaftliche Forschungsanwendungen
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticancer agents.
Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Synthetic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, which are of interest in various chemical research areas.
Wirkmechanismus
The mechanism of action of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- involves its interaction with molecular targets through various pathways. For instance, in the context of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- can be compared with other similar compounds, such as:
Pyrano[2,3-d]pyrimidine-2,4-dione: These compounds are known for their potential as PARP-1 inhibitors and have been evaluated for their antitumor activities.
Pyrano[2,3-f]chromene-4,8-dione: These derivatives have shown significant anticancer activities and are synthesized using phloroglucinol as a starting material.
The uniqueness of Pyrano[2,3-e]indol-2(7H)-one, 4,8-dimethyl- lies in its specific fused ring system and the diverse range of reactions it can undergo, making it a versatile compound in both synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
4,8-dimethyl-7H-pyrano[2,3-e]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-7-5-12(15)16-13-9(7)3-4-11-10(13)6-8(2)14-11/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZQNONHGBCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552146 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113707-91-8 | |
| Record name | 4,8-Dimethylpyrano[2,3-e]indol-2(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,3a,4,9-Hexahydropyrrolizino[1,2-b]indole](/img/structure/B3345959.png)
![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)

![5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one](/img/structure/B3345974.png)
![Methyl 5-methoxy-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B3345991.png)
![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3345999.png)
![1H-Benz[f]indole, 1-acetyl-](/img/structure/B3346007.png)
![2,4-Imidazolidinedione, 1-[(5-bromo-1-naphthalenyl)sulfonyl]-](/img/structure/B3346026.png)

![2-Chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3346056.png)

![4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346068.png)
